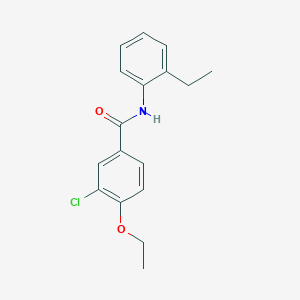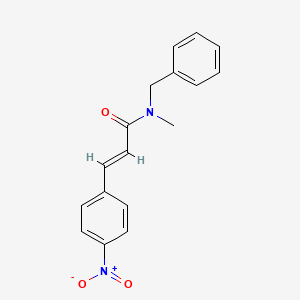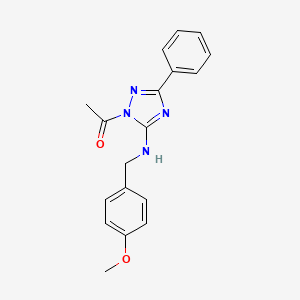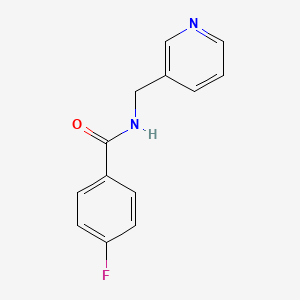![molecular formula C20H24N2O3 B5871077 N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed that N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide activates the immune system, leading to the production of cytokines and other immune mediators that can induce tumor necrosis and inhibit tumor growth. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to induce a variety of biochemical and physiological effects. In preclinical studies, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to increase the production of cytokines such as TNF-alpha and IL-6, which are important for immune function. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the production of angiogenic factors such as VEGF, which is important for tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. However, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide also has several limitations. It is not currently approved for clinical use, and its mechanism of action is not fully understood. In addition, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have variable efficacy in different tumor types, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict response to N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, which could help guide patient selection in clinical trials. Finally, there is interest in combining N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide with other anticancer agents to enhance its efficacy and overcome resistance.
Méthodes De Synthèse
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate, which is then reacted with 2-aminobenzoyl chloride to form N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide.
Applications De Recherche Scientifique
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Propriétés
IUPAC Name |
N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)13-25-16-11-14(2)10-15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORSPHLHMXDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-tert-butylphenyl)acryloyl]morpholine](/img/structure/B5871000.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871045.png)

![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)